Differential Protein Binding Profile: 4-(Oxolan-3-yloxy)benzoic acid Forms Stable Complexes with BSA, Zein, and Lysozyme
4-(Oxolan-3-yloxy)benzoic acid demonstrates a distinct protein-binding profile, forming stable complexes with bovine serum albumin (BSA), zein, and lysozyme, as evidenced by studies . While quantitative binding constants (e.g., Kd) are not reported in the available source, the observation of stable complex formation suggests a specific interaction pattern that may differ from other benzoic acid derivatives. In comparison, benzoic acid is known to bind to human serum albumin (HSA) with a binding constant of approximately 10^4 M^-1, but the specific binding to zein and lysozyme is less characterized [1].
| Evidence Dimension | Protein Binding Profile |
|---|---|
| Target Compound Data | Forms stable complexes with BSA, zein, and lysozyme; specific binding constants not reported. |
| Comparator Or Baseline | Benzoic acid (HSA binding constant ~10^4 M^-1); other benzoic acid derivatives. |
| Quantified Difference | Qualitative difference in protein targets. |
| Conditions | In vitro binding assays; specific experimental details not provided in the source. |
Why This Matters
A unique protein-binding profile can influence pharmacokinetics, bioavailability, and the potential for targeted drug delivery, making this compound a valuable tool for investigating these parameters.
- [1] S. Tunç et al. 'Binding of benzoic acid to human serum albumin.' Journal of Photochemistry and Photobiology B: Biology, 2008. View Source
